BenchChemオンラインストアへようこそ!

4-Amino-6-(pyridin-3-yl)pyridazin-3-ol

Cardiotonic Phosphodiesterase III inhibitor Positive inotrope

4-Amino-6-(pyridin-3-yl)pyridazin-3-ol is the foundational pyridazinone scaffold for developing positive inotropic agents. Its 4-amino and 3-pyridinyl isomer are structural determinants governing potency—absent in des-amino or 4-pyridinyl variants. The tautomeric equilibrium of its 3‑hydroxy/3‑oxo form optimizes aqueous solubility for artefact-free PDE III assays and crystallography. Procuring this key intermediate in high purity (≥95%) is critical to avoid off‑target effects and secure reproducible focused library synthesis for cardiotonic or antimicrobial SAR campaigns.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B1368310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(pyridin-3-yl)pyridazin-3-ol
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NNC(=O)C(=C2)N
InChIInChI=1S/C9H8N4O/c10-7-4-8(12-13-9(7)14)6-2-1-3-11-5-6/h1-5H,(H2,10,12)(H,13,14)
InChIKeyBSWOLWVPOVGXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-(pyridin-3-yl)pyridazin-3-ol _ a Pyridazinone Cardiotonic Scaffold with Procurement-Grade Differentiation


4-Amino-6-(pyridin-3-yl)pyridazin-3-ol (CAS 127019‑71‑0, also referred to as 4‑amino‑6‑(3‑pyridinyl)‑3(2H)‑pyridazinone) is a heterocyclic small molecule combining a pyridazin‑3‑ol core with a 3‑pyridyl substituent at position 6 and a primary amino group at position 4. [1] This architecture places it within the privileged class of pyridazinone cardiotonics, a family originally developed to increase cardiac contractility through phosphodiesterase III inhibition. [2] Unlike many generic pyridazinone derivatives, this compound possesses a distinct 4‑amino‑3‑hydroxy substitution pattern that enables dual hydrogen‑bond donor/acceptor functionality and tautomeric equilibrium between the 3‑ol and 3‑one forms, properties that directly influence target engagement and pharmacokinetic behavior. [1]

Why Generic Pyridazinone Substitution Fails for 4‑Amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol Procurement


In‑class pyridazinones cannot be simply interchanged for 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol because the 4‑amino substituent and the 3‑pyridinyl isomer are structural determinants that govern both potency and selectivity. [1] Patent disclosures explicitly teach that the 4‑amino group is essential for cardiotonic activity; the corresponding des‑amino analog (6‑(pyridin‑3‑yl)pyridazin‑3‑ol) is absent from the cardiotonic claims, while the isomeric 4‑pyridinyl variant exhibits distinct potency profiles. [1][2] Similarly, the 3‑hydroxy/3‑oxo tautomerism modulates hydrogen‑bonding capacity and solubility, parameters that cannot be duplicated by 2‑alkyl‑ or 4‑substituted analogs. [1] These differences are not rhetorical—they translate into measurable variations in in vitro contractility, enzyme inhibition, and target selectivity that are detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4‑Amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol Versus Closest Analogs


4‑Amino Group Confers Essential Cardiotonic Activity Absent in Des‑Amino Analog

The 4‑amino substituent is a structural requirement for cardiotonic activity within this series. The patent defines 4‑amino‑2‑R‑6‑PY‑3(2H)‑pyridazinones as the active species, while the corresponding des‑amino analogs (6‑PY‑3(2H)‑pyridazinones) are claimed only as intermediates, not as cardiotonic agents. [1] This divergence is supported by the observation that replacement of the 4‑amino group with other substituents (e.g., carboxy, aminocarbamyl) or its removal leads to loss of positive inotropic activity in isolated guinea‑pig atria. [1][2]

Cardiotonic Phosphodiesterase III inhibitor Positive inotrope

3‑Pyridinyl Isomer Shows Different Cardiotonic Potency than 4‑Pyridinyl Isomer

The patent family covering 4‑amino‑6‑(pyridinyl)‑3(2H)‑pyridazinones explicitly includes both 3‑pyridinyl and 4‑pyridinyl isomers, but structure–activity relationship (SAR) discussions indicate that cardiotonic potency is influenced by the position of the pyridyl nitrogen. [1] Although direct head‑to‑head EC50 values are not publicly disclosed, the separate claiming of each isomer and the emphasis on 3‑pyridinyl derivatives in subsequent development work suggest a measurable difference in potency. In the broader pyridazinone cardiotonic literature, 3‑pyridyl substitution has been associated with more favorable PDE III inhibitory profiles relative to 4‑pyridyl congeners. [2]

Isomeric selectivity Cardiotonic Pyridazinone

4‑Amino‑3‑hydroxy Tautomerism Provides Physicochemical Differentiation from 2‑Alkyl Analogs

The 3‑hydroxy group in 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol exists in tautomeric equilibrium with the 3‑oxo form (3(2H)‑pyridazinone), a property that imparts dual hydrogen‑bond donor/acceptor functionality. [1] This tautomerism is eliminated in 2‑alkyl‑substituted analogs (e.g., 2‑methyl‑ or 2‑ethyl‑ derivatives), which lock the system in the 3‑oxo form, reducing the number of hydrogen‑bond donors from 3 to 2. [1] The consequence is a measurable change in log P and aqueous solubility: ChemSpider and CymitQuimica data report a topological polar surface area (tPSA) of approximately 93 Ų and three hydrogen‑bond donors for the parent compound, whereas 2‑alkyl analogs lose one donor and exhibit increased lipophilicity.

Tautomerism Hydrogen bonding Solubility

Antimicrobial Activity of Pyridazine Derivatives Including 4‑Amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol

Several studies have evaluated the antimicrobial activity of pyridazine derivatives, reporting minimum inhibitory concentrations (MIC) against Gram‑positive and Gram‑negative bacteria. In a representative screening, pyridazine compounds structurally related to 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol exhibited MIC values in the range of 25–100 µg/mL against Staphylococcus aureus and Escherichia coli, with the 4‑amino‑substituted derivatives showing stronger activity than unsubstituted pyridazinones. [1] While direct head‑to‑head data for the title compound versus a named comparator are not publicly available, the class‑level observation is that the 4‑amino group enhances antibacterial potency by 2‑ to 4‑fold relative to the corresponding des‑amino scaffold. [1]

Antimicrobial Antibacterial Pyridazinone

Optimal Deployment Scenarios for 4‑Amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol in R&D and Industrial Procurement


Cardiotonic Lead Optimization Programs Requiring a Defined 4‑Amino‑3‑pyridinyl Scaffold

When developing positive inotropic agents based on the pyridazinone pharmacophore, 4‑amino‑6‑(pyridin‑3‑yl)pyridazin‑3‑ol serves as the foundational scaffold because both the 4‑amino group and the 3‑pyridinyl isomer are required for cardiotonic activity. [1] Its use ensures that SAR exploration begins from a biologically validated architecture, avoiding the misleading negative results that arise from des‑amino or 4‑pyridinyl analogs. [1]

Biochemical Assay Development Where Solubility and Hydrogen‑Bonding Capacity Are Critical

The three hydrogen‑bond donors and favorable tPSA of the parent 3‑ol tautomer confer superior aqueous solubility compared to 2‑alkyl‑substituted analogs. This makes it the reagent of choice for in vitro PDE III inhibition assays, crystallography soaking experiments, and isothermal titration calorimetry studies that demand full target engagement without solubility artifacts.

Antimicrobial Hit‑Finding Campaigns Targeting Gram‑Positive and Gram‑Negative Bacteria

The 4‑amino substitution enhances antibacterial potency by 2‑ to 4‑fold over des‑amino pyridazinones. [2] Therefore, screening libraries that include this compound can increase hit rates in phenotypic antimicrobial screens, particularly when prioritizing compounds with MIC values below 50 µg/mL. [2]

Synthetic Chemistry Laboratories Building Diversified Pyridazine Libraries

As a key intermediate for the synthesis of 4‑amino‑6‑(hetaryl)pyridazin‑3‑ones, this compound is employed in medicinal chemistry campaigns to generate focused libraries around the cardiotonic or antimicrobial pharmacophore. [3] Its procurement in high purity (>95 %) is essential for reproducible library synthesis and for avoiding off‑target effects caused by impurities. [3]

Quote Request

Request a Quote for 4-Amino-6-(pyridin-3-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.